

Application Notes and Protocols for GDC-0349 Oral Administration in Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

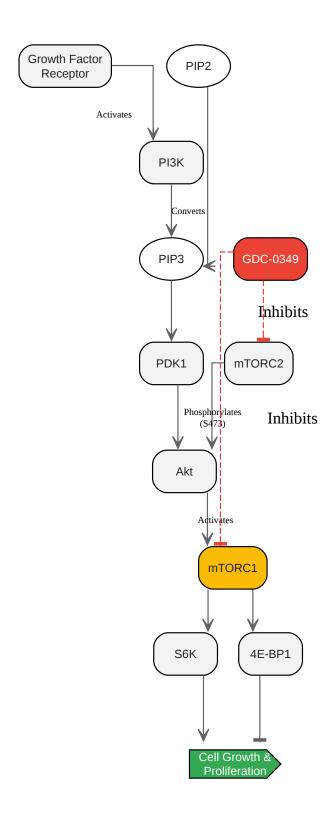
These application notes provide a comprehensive overview of the in vivo oral administration of **GDC-0349**, a potent and selective dual mTORC1/mTORC2 inhibitor. The protocols and data presented are synthesized from preclinical studies and are intended to guide the design and execution of similar research.

Mechanism of Action

GDC-0349 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It is a dual inhibitor, targeting both mTORC1 and mTORC2 complexes, which are crucial components of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in cancer and plays a significant role in cell growth, proliferation, and survival.[1] Inhibition of mTORC1 and mTORC2 by GDC-0349 leads to the downregulation of downstream effectors such as phospho-4EBP1 and phospho-Akt(S473), ultimately resulting in anti-proliferative effects.[1][2]

Signaling Pathway Diagram





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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0349.



Experimental Protocols Xenograft Tumor Model Establishment

This protocol describes the establishment of subcutaneous xenograft models in mice, a common method to assess the in vivo efficacy of anti-cancer compounds.

Materials:

- Cancer cell lines (e.g., MCF7-neo/Her2, A549, PC3)
- Female NCR nude or SCID mice (athymic, 6-8 weeks old)
- Hank's Balanced Salt Solution (HBSS) or appropriate cell culture medium
- Matrigel (optional)
- Syringes and needles (27-30 gauge)
- Calipers

Procedure:

- Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest cells using standard trypsinization methods and wash with sterile HBSS or serum-free medium.
 Resuspend the cells in HBSS at a concentration of 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
- Implantation: Subcutaneously inject 100 μ L of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[4]
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
- Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width2) / 2.
- Randomization: When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.[5]



GDC-0349 Formulation and Oral Administration

This protocol outlines the preparation and oral gavage administration of **GDC-0349** to tumor-bearing mice.

Materials:

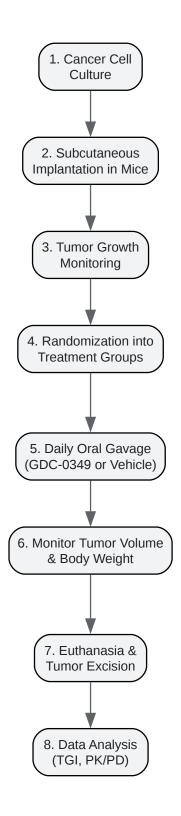
- GDC-0349 compound
- Vehicle solution: 0.5% methylcellulose and 0.2% Tween 80 (MCT) in sterile water[4]
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes

Procedure:

- Formulation Preparation: Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water. Create a suspension of **GDC-0349** in the MCT vehicle at the desired concentrations (e.g., 1, 2, 3, 4, 5, 6, 7, and 8 mg/mL for doses of 10, 20, 30, 40, 50, 60, 70, and 80 mg/kg, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or sonicating before each use.
- Dosing: Administer the GDC-0349 suspension or vehicle control to the mice via oral gavage.
 The typical dosing volume is 100 μL per 25 g of body weight.[4] Dosing is generally performed once daily (QD).[1][5]
- Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.[1]

Experimental Workflow Diagram





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